
2-(2-Hydroxyethoxy)phenol
Overview
Description
2-(2-Hydroxyethoxy)phenol (CAS 4792-78-3) is a phenolic compound with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.163 g/mol . It consists of a phenol ring substituted with a hydroxyethoxy (-OCH₂CH₂OH) group at the ortho position. This compound is used in diverse applications, including polymer synthesis (e.g., liquid-crystalline polymers and coating rubbers) , pharmaceutical intermediates (e.g., anticancer agents and steroid precursors) , and bioactive molecule preparation (e.g., anti-inflammatory cannabinoid derivatives) . Its physicochemical properties, such as hydrogen-bonding capacity and moderate polarity, contribute to its versatility in chemical reactions and formulations.
Preparation Methods
Preparation Methods
Ethylene Carbonate Method
This method involves the reaction of catechol with ethylene carbonate in the presence of a catalyst.
-
- Solvent: DMF (Dimethylformamide)
- Temperature: 170 °C
- Duration: 2 hours
- Catalyst: Tetra-n-butyl ammonium fluoride
-
- High yield of product.
-
- High cost of catalyst and lack of recyclability.
2-Chloroethanol Method
In this method, catechol is reacted with 2-chloroethanol in a mixed solution containing potassium hydroxide and 2-methoxyethanol.
-
- Temperature: 100 °C
- Duration: 48 hours
- Atmosphere: Nitrogen
-
- Relatively straightforward procedure.
-
- Generation of highly toxic phosgene under high heat conditions poses significant safety risks.
Ethylene Oxide Method
This route uses catechol and ethylene oxide as reactants.
-
- Temperature: 100 °C
-
- Direct synthesis from readily available materials.
-
- Ethylene oxide is highly flammable and explosive, complicating transportation and handling.
Molecular Sieve Supported Praseodymium Catalyst Method
This novel approach utilizes catechol and ethylene glycol as raw materials, employing a molecular sieve-supported praseodymium catalyst.
-
- Temperature: 190-340 °C
- Molar Ratio of Ethylene Glycol to Catechol: Between 4.5 to 10.5:1
- Catalyst Preparation:
- Dissolve praseodymium source in water.
- Soak molecular sieve in praseodymium solution.
- Dry and roast to prepare the catalyst.
-
- Lower toxicity of ethylene glycol compared to other reagents.
- Environmentally friendly byproduct (water).
-
- Requires careful preparation of the catalyst.
Comparative Analysis of Preparation Methods
The following table summarizes the key features of each preparation method for 2-(2-Hydroxyethoxy)phenol:
Method | Main Reactants | Catalyst | Temperature (°C) | Duration | Safety Concerns |
---|---|---|---|---|---|
Ethylene Carbonate | Catechol, Ethylene Carbonate | Tetra-n-butyl ammonium fluoride | 170 | 2 hours | Low (high cost of catalyst) |
2-Chloroethanol | Catechol, 2-Chloroethanol | Potassium Hydroxide | 100 | 48 hours | High (toxic phosgene risk) |
Ethylene Oxide | Catechol, Ethylene Oxide | None | 100 | Not specified | High (flammable/explosive) |
Praseodymium Catalyst | Catechol, Ethylene Glycol | Molecular sieve with praseodymium | 190-340 | Continuous | Moderate (requires careful handling) |
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxyethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Chemical Research Applications
1. Synthesis of Macrocyclic Compounds
2-(2-Hydroxyethoxy)phenol serves as a key building block in the synthesis of macrocyclic compounds, particularly lipophilic benzocrown ethers. These compounds are utilized in various chemical applications due to their ability to selectively bind cations and anions, making them valuable in ion-selective electrodes and sensors .
2. Cyclization Reactions
Recent studies have demonstrated the compound's potential in cyclization reactions, particularly under acidic conditions. For instance, the cyclization of 2-(2-hydroxyethyl)phenol using dimethyl carbonate (DMC) has been optimized to yield cyclic ethers efficiently. This reaction pathway is significant for developing new synthetic methodologies in organic chemistry .
Biological Applications
1. Antioxidant Activity
The antioxidant properties of this compound are noteworthy. The phenolic structure allows it to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for developing potential therapeutic agents aimed at combating oxidative damage.
2. Antimicrobial Properties
Preliminary research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic processes, positioning it as a candidate for further pharmacological exploration .
3. Anti-inflammatory Effects
Emerging evidence suggests that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity could lead to its application in treating inflammatory diseases.
Industrial Applications
1. Pharmaceutical Intermediate
In the pharmaceutical industry, this compound is recognized as an essential intermediate for synthesizing various drugs, including doxazosin, which is used to treat hypertension and benign prostatic hyperplasia. Its preparation methods have been optimized for efficiency and safety, utilizing catechol and ethylene glycol as raw materials .
2. Production of Polymers and Resins
The compound is also utilized in producing polymers and resins due to its favorable chemical properties. Its reactivity allows it to participate in polymerization reactions, contributing to the development of advanced materials with specific functionalities.
Case Studies
1. Synthesis of Macrocycles
A study demonstrated the successful synthesis of macrocycles based on this compound with both aliphatic and aromatic linkers. This work highlights the compound's versatility as a precursor for complex molecular architectures that have applications in materials science and drug delivery systems .
2. Cyclization Reaction Optimization
Research focused on optimizing cyclization reactions involving 2-(2-hydroxyethyl)phenol has shown promising results regarding yield and selectivity. The study employed various catalysts and reaction conditions to enhance the efficiency of cyclic ether formation, indicating potential industrial applications for this reaction methodology .
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)phenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
(i) 4-(2-Hydroxyethoxy)phenol
- Structure : Hydroxyethoxy group at the para position.
- Molecular Formula : C₈H₁₀O₃ (identical to the ortho isomer).
- Key Differences: Crystallography: Exhibits four independent molecules in the asymmetric unit with distinct hydrogen-bonding patterns . Applications: Used in anticancer agents (toxic to melanoma cells) and acaricides . Synthesis: Historically synthesized via spirocyclic dione reactions, often yielding unexpected products .
(ii) 3-(2-Hydroxyethoxy)phenol
- Structure : Hydroxyethoxy group at the meta position.
- Relevance : Demonstrated in glutaminase inhibitors (e.g., compound 24 in GLS inhibitors), showing comparable potency to methoxyphenyl analogs .
Substituted Ethoxy Derivatives
(i) 2-(2,2,2-Trifluoroethoxy)phenol
- Structure : Trifluoroethoxy (-OCH₂CF₃) group at the ortho position.
- Molecular Formula : C₈H₇F₃O₃.
- Key Differences :
(ii) 2-(2-Methoxyethoxy)phenol
- Structure : Methoxyethoxy (-OCH₂CH₂OCH₃) group at the ortho position.
- Molecular Formula : C₉H₁₂O₃.
- Key Differences :
Ethylene Glycol Derivatives
(i) 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol (Tetraethylene glycol)
- Structure : Extended ethylene glycol chain (-OCH₂CH₂OCH₂CH₂OH).
- Molecular Formula : C₆H₁₄O₄.
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Insights
Positional Isomerism: The ortho isomer (this compound) exhibits stronger hydrogen-bonding interactions than the para isomer, influencing its crystallinity and reactivity in polymer synthesis .
Electron-Withdrawing Effects : Trifluoroethoxy derivatives show enhanced metabolic stability, making them preferable in drug development over hydroxyethoxy analogs .
Biological Activity: Hydroxyethoxy-substituted phenols demonstrate synergistic effects with cannabinoids (e.g., cannabigerol) in anti-inflammatory applications .
Biological Activity
2-(2-Hydroxyethoxy)phenol, also known by its chemical formula C₈H₁₀O₃, is an aromatic compound with significant biological activity. This article explores its properties, potential applications, and the underlying mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound features a phenolic structure with a hydroxyethoxy substituent, enhancing its solubility in biological systems. Its molecular weight is approximately 154.16 g/mol. The compound's structure allows for various interactions that are crucial for its biological activity, particularly its antioxidant and antimicrobial properties.
1. Antioxidant Activity
The antioxidant potential of this compound is one of its most notable characteristics. Research indicates that compounds with phenolic structures can scavenge free radicals, inhibit lipid oxidation, and reduce hydroperoxide formation, which are key mechanisms in mitigating oxidative stress .
- Mechanism of Action : The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, effectively reducing oxidative damage in cells.
2. Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell membranes or interfere with metabolic processes could be responsible for this effect.
- Case Studies : Specific studies on derivatives of this compound have indicated potential efficacy against bacteria and fungi, making it a candidate for further pharmacological exploration.
3. Anti-inflammatory Effects
Emerging evidence points to the anti-inflammatory properties of this compound. This activity may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Synthesis and Applications
This compound serves as a precursor in the synthesis of various complex molecules, including macrocyclic lipophilic benzocrown ethers. These compounds have applications in ion transport mechanisms and sensor development.
Synthesis Methods
Several methods exist for synthesizing this compound, including:
- Direct Alkylation : Often favored for its simplicity and efficiency.
- Cyclization Reactions : Utilizing dimethyl carbonate (DMC) under acidic conditions has been explored to yield cyclic derivatives .
Research Findings Summary
Q & A
Q. Basic: What are the common synthetic routes for 2-(2-Hydroxyethoxy)phenol, and how can reaction efficiency be optimized?
This compound is typically synthesized via etherification reactions , such as the Williamson ether synthesis, where phenolic hydroxyl groups react with ethylene glycol derivatives under alkaline conditions. Key optimization strategies include:
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Temperature control : Maintaining 60–80°C to balance reactivity and byproduct formation .
- Purification : Column chromatography or recrystallization to isolate the product from byproducts like 2-(2-hydroxyethoxy)ethyl acetate, formed during solvent decomposition (e.g., diethylene glycol, DEG) .
- Monitoring : Employ LCMS (Liquid Chromatography-Mass Spectrometry) to track reaction progress and verify product mass (e.g., m/z 1069 for related derivatives) .
Q. Basic: What analytical techniques are recommended for characterizing this compound, and how are data interpreted?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.6–4.0 ppm (ether and hydroxyl groups) confirm the structure.
- ¹³C NMR : Signals near δ 150–160 ppm indicate oxygenated carbons (e.g., phenolic C-O) .
- X-ray Crystallography : For structural analogs like 4-(2-Hydroxyethoxy)phenol, triclinic crystal systems (space group P1) with unit cell parameters (a = 10.0388 Å, b = 10.2425 Å, c = 15.0692 Å) validate hydrogen bonding networks .
- HPLC : Retention time (~1.00 minute under SQD-FA05 conditions) and purity analysis .
Q. Basic: What are the key safety considerations when handling this compound in laboratory settings?
- Hazard Classification :
- Skin irritation (Category 2), eye irritation (Category 2A), and respiratory sensitization (Category 3) per GHS .
- PPE Requirements :
- Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Advanced: How does the structural conformation of this compound influence its reactivity in organic synthesis?
The ortho-hydroxyl and ether groups enable unique reactivity:
- Hydrogen Bonding : Intramolecular H-bonding between the hydroxyl and ether oxygen stabilizes intermediates, favoring nucleophilic substitution reactions .
- Chelation Effects : The ether-oxygen lone pairs can coordinate with metal ions (e.g., vanadium in MOFs), influencing catalytic activity .
- Steric Hindrance : The ortho substitution pattern reduces accessibility for electrophilic aromatic substitution, directing reactivity to the ether side chain .
Q. Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Meta-Analysis : Compare studies using standardized assays (e.g., enzyme inhibition IC₅₀ values) to identify protocol-dependent variability .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy vs. hydroxyethoxy groups) to isolate contributing factors .
- Dose-Response Validation : Replicate experiments across multiple cell lines to confirm toxicity thresholds (e.g., LC₅₀ discrepancies) .
Q. Advanced: How can this compound be utilized in designing metal-organic frameworks (MOFs)?
- Ligand Role : The hydroxyl and ether groups act as chelating sites for metal nodes (e.g., vanadium oxides), forming porous frameworks .
- Byproduct Management : During microwave-assisted synthesis, monitor byproducts like 2-(2-hydroxyethoxy)ethyl acetate via GC-MS to ensure framework purity .
- Functionalization : Post-synthetic modification (PSM) with sulfonamide or bipyrimidine groups enhances MOF stability and application in catalysis .
Q. Advanced: What solvent systems minimize decomposition during large-scale synthesis of this compound?
- Polar Aprotic Solvents : Use dimethylformamide (DMF) or acetonitrile to reduce nucleophilic degradation .
- Avoidance of DEG : Diethylene glycol decomposes under microwave irradiation, forming acetone and ester byproducts; substitute with propylene glycol for higher yields .
- Reaction Monitoring : Real-time FTIR to detect carbonyl intermediates (e.g., acetylacetonate fragments) and adjust conditions .
Q. Advanced: How do computational methods predict the physicochemical properties of this compound?
- DFT Calculations : Predict bond dissociation energies (BDEs) for the O-H bond (~85 kcal/mol) and optimize geometry using Gaussian software .
- Molecular Dynamics (MD) : Simulate solubility in water/ethanol mixtures, correlating with experimental logP values (~1.2) .
- QSAR Models : Relate ether chain length to bioavailability using ADMET predictors .
Properties
IUPAC Name |
2-(2-hydroxyethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCOCUDBDKVWRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063607 | |
Record name | Phenol, 2-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-78-3 | |
Record name | 2-(2-Hydroxyethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4792-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-(2-hydroxyethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(2-hydroxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.